N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
Description
(E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyrazolyl group
Properties
Molecular Formula |
C30H24ClN3O |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
(E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]methanimine |
InChI |
InChI=1S/C30H24ClN3O/c1-22-7-13-25(14-8-22)29-19-30(34(33-29)27-5-3-2-4-6-27)32-20-23-11-17-28(18-12-23)35-21-24-9-15-26(31)16-10-24/h2-20H,21H2,1H3/b32-20+ |
InChI Key |
UVJXEQXTASLVDR-UZWMFBFFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenylmethanol with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-5-carbaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, (E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE
- **(E)-1-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE
Uniqueness
The uniqueness of (E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
